![molecular formula C22H15N3O2S2 B2669897 N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 394227-70-4](/img/structure/B2669897.png)
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound also known as an aromatic compound that comprises a benzene ring fused to a thiazole ring . This compound also contains a thiazolo ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The synthesis of thiazolo derivatives has been less explored, but they have been recognized for their potential in the field of organic photovoltaics .Aplicaciones Científicas De Investigación
Anticonvulsant and Sedative-Hypnotic Activity
A new series of compounds, including 4-thiazolidinone derivatives, have been designed and evaluated for their anticonvulsant properties, targeting benzodiazepine receptors. One compound in particular, 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated significant anticonvulsant activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in its pharmacological effects. This research suggests potential applications in treating convulsions and sedation without cognitive side effects (Faizi et al., 2017).
Cancer Treatment Potential
Another compound, AZD4877, a kinesin spindle protein (KSP) inhibitor, has shown promise in the treatment of cancer due to its ability to arrest cells in mitosis, leading to cellular death. This compound's notable in vivo efficacy and favorable pharmacokinetic profile support its potential as a clinical candidate for cancer treatment (Theoclitou et al., 2011).
Role in Colorectal Tumor Cell Apoptosis
Thiazolides, a novel class of anti-infectious agents, have been found to induce cell death in colon carcinoma cell lines through interaction with the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1). Research has shown that active thiazolides require caspase activation and GSTP1 expression to induce apoptosis, highlighting a distinct molecular target for thiazolides in intestinal pathogens and colon cancer cells (Brockmann et al., 2014).
Anticancer Activity Evaluation
Studies on 4-thiazolidinones containing the benzothiazole moiety have been conducted to evaluate their antitumor activity. Certain compounds within this series have demonstrated anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, suggesting a potential route for the development of new anticancer drugs (Havrylyuk et al., 2010).
Hypoglycemic and Hypolipidemic Activity
Research into novel thiazolidinedione analogs has revealed significant reductions in blood glucose, total cholesterol, and triglyceride levels in high-fat diet-fed rats, suggesting potential applications for these compounds in treating type-2 diabetes and associated lipid disorders (Mehendale-Munj et al., 2011).
Propiedades
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S2/c1-13-23-19-18(28-13)12-11-16-20(19)29-22(24-16)25-21(26)15-9-5-6-10-17(15)27-14-7-3-2-4-8-14/h2-12H,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIKARWIPRFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-4-(ethylthio)benzamide](/img/structure/B2669814.png)
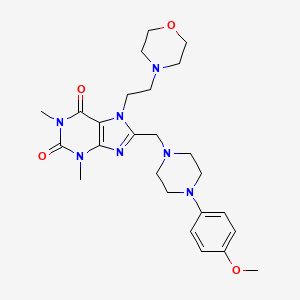
![2-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2669816.png)

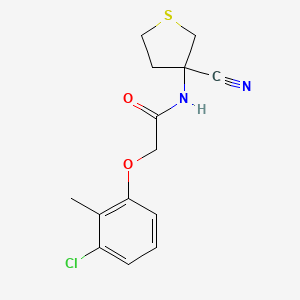
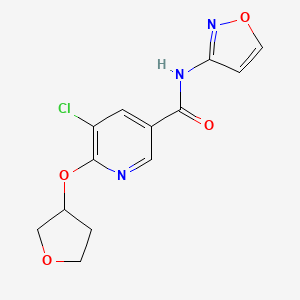

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2669825.png)
![(4-Nitrophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2669826.png)
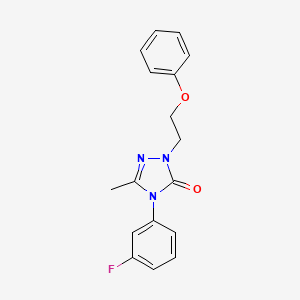
![4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde](/img/structure/B2669831.png)
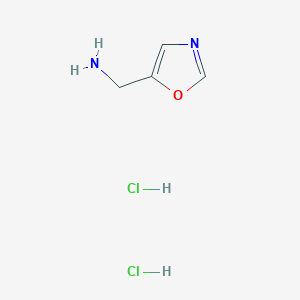
![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2669834.png)
